

An In-depth Technical Guide to the Synthesis of Thiomandelic Acid from Benzaldehyde

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Compound of Interest

Compound Name: *Thiomandelic acid*

Cat. No.: *B1682315*

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This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing **thiomandelic acid**, a valuable mercaptocarboxylic acid, starting from the readily available precursor, benzaldehyde. This document details the reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducibility in a laboratory setting.

Introduction

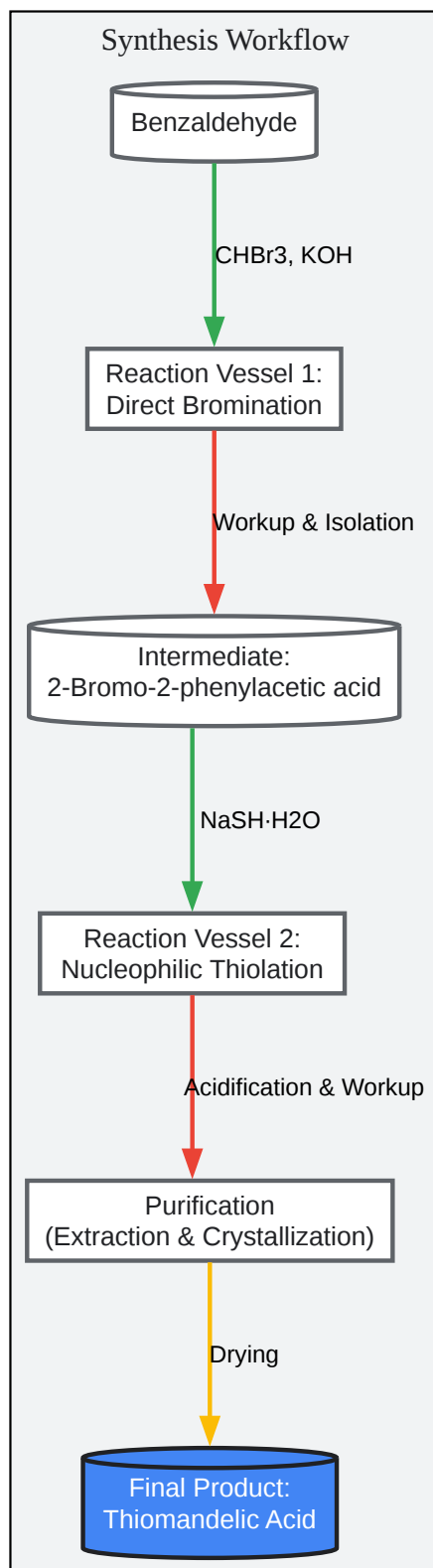
Thiomandelic acid (α -mercaptophenylacetic acid) is a molecule of significant interest in medicinal chemistry and drug development. It serves as a potent inhibitor of metallo- β -lactamases, enzymes that confer bacterial resistance to a broad spectrum of β -lactam antibiotics. The synthesis of **thiomandelic acid** and its analogs is crucial for the development of new therapeutic agents to combat antibiotic resistance.

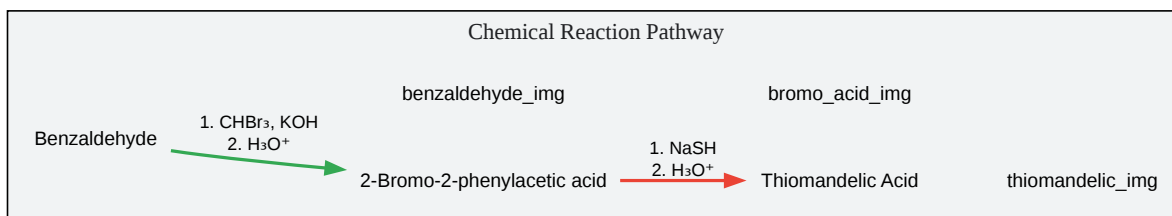
This guide outlines a streamlined, two-step synthetic route commencing from benzaldehyde. The pathway involves the direct synthesis of an α -bromo intermediate, which is subsequently converted to the target thiol via nucleophilic substitution. This method bypasses the more traditional multi-step process involving mandelonitrile and mandelic acid intermediates, offering a more efficient approach to the key precursor.

Overall Synthetic Pathway

The synthesis is accomplished through two primary transformations:

- Direct Bromination of Benzaldehyde: Benzaldehyde is converted directly to 2-bromo-2-phenylacetic acid.
- Thiolation: The resulting α -bromo acid undergoes a nucleophilic substitution reaction with a hydrosulfide source to yield **thiomandelic acid**.





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